molecular formula C5H10O4 B15203930 (3S,4S)-3,4,5-trihydroxypentanal

(3S,4S)-3,4,5-trihydroxypentanal

Cat. No.: B15203930
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-WHFBIAKZSA-N
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Description

(3S,4S)-3,4,5-trihydroxypentanal is an organic compound with the molecular formula C5H10O4 It is a stereoisomer of pentose sugars and contains three hydroxyl groups and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as pentose sugars or their derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S,4S)-3,4,5-trihydroxypentanal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4,5-trihydroxypentanal: A stereoisomer with different spatial arrangement of hydroxyl groups.

    (3S,4R)-3,4,5-trihydroxypentanal: Another stereoisomer with distinct stereochemistry.

    (3R,4S)-3,4,5-trihydroxypentanal: A stereoisomer with a unique configuration.

Uniqueness

(3S,4S)-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This distinct configuration can result in different biological activities and applications compared to its stereoisomers.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(3S,4S)-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1

InChI Key

ASJSAQIRZKANQN-WHFBIAKZSA-N

Isomeric SMILES

C(C=O)[C@@H]([C@H](CO)O)O

Canonical SMILES

C(C=O)C(C(CO)O)O

Origin of Product

United States

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